3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
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Overview
Description
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound with a molecular formula of C11H12N2O2 It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a tert-butyl group at the 3-position and a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-tert-butyl-4-hydroxy-5-nitropyridine with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxazole derivative .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid.
Reduction: 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological macromolecules. The formyl group can undergo nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is unique due to the presence of both a tert-butyl group and a formyl group on the oxazole-pyridine scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)9-8-4-7(6-14)5-12-10(8)15-13-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFBXPEKCHPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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